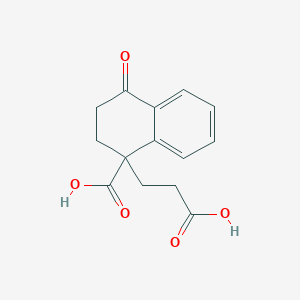
1-(2-Carboxyethyl)-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Carboxyethyl)-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid is an organic compound with a complex structure It is characterized by the presence of a naphthalene ring system with carboxyethyl and oxo functional groups
准备方法
The synthesis of 1-(2-Carboxyethyl)-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of naphthalene derivatives with carboxyethyl precursors under controlled reaction conditions. The reaction typically requires the use of catalysts and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability.
化学反应分析
1-(2-Carboxyethyl)-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers are exploring its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Additionally, in the industrial sector, it may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-(2-Carboxyethyl)-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects.
相似化合物的比较
1-(2-Carboxyethyl)-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid can be compared with other similar compounds, such as 1-(2-carboxyethyl)-1H-imidazole 3-oxide and 2-carboxyethyl (phenyl)phosphinic acid . These compounds share some structural similarities but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior, which can lead to distinct applications and reactivity profiles.
属性
CAS 编号 |
3123-52-2 |
|---|---|
分子式 |
C14H14O5 |
分子量 |
262.26 g/mol |
IUPAC 名称 |
1-(2-carboxyethyl)-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C14H14O5/c15-11-5-7-14(13(18)19,8-6-12(16)17)10-4-2-1-3-9(10)11/h1-4H,5-8H2,(H,16,17)(H,18,19) |
InChI 键 |
VZMPBOYMHBGQPT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=CC=CC=C2C1=O)(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


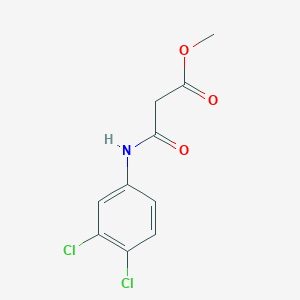
![3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B13861849.png)

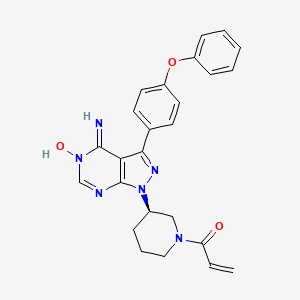
![1-[[(3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]amino]propan-2-one](/img/structure/B13861880.png)

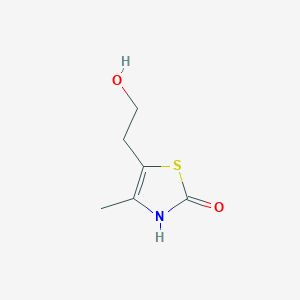

![[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B13861902.png)
![(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13861903.png)
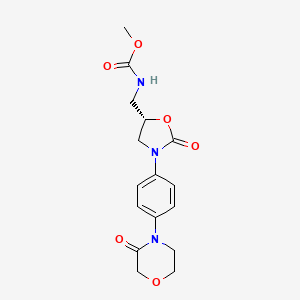
![N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13861914.png)

![4-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid](/img/structure/B13861918.png)
